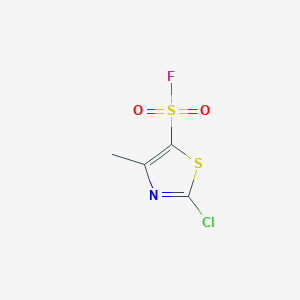

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride

Description

Historical Development and Research Significance

The discovery and development of 2-chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride represent a strategic advancement in sulfonyl fluoride chemistry, driven by the growing demand for selective covalent modifiers in chemical biology. Sulfonyl fluorides gained prominence in the early 21st century as biocompatible warheads for targeted protein modification, with their utility underscored by the stability of sulfonate ester adducts formed with lysine and tyrosine residues. While early work focused on aryl sulfonyl fluorides, the integration of heterocyclic scaffolds like thiazoles emerged more recently to fine-tune reactivity and selectivity.

This compound’s synthesis was first reported in structural databases circa 2024, coinciding with heightened interest in sulfur(VI)-fluoride exchange (SuFEx) click chemistry. Its thiazole core distinguishes it from traditional benzenesulfonyl fluorides, offering a sterically constrained environment that modulates electrophilicity. Predicted physicochemical properties, such as a collision cross-section (CCS) of 142.9 Ų for the [M+H]+ adduct, suggest favorable pharmacokinetic profiles for biological applications.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 215.93506 | 142.9 |

| [M+Na]+ | 237.91700 | 153.2 |

| [M-H]- | 213.92050 | 141.4 |

The compound’s significance lies in its potential to overcome limitations of classical sulfonyl fluorides, such as off-target reactivity, by leveraging the electron-withdrawing chloro and methyl groups to balance stability and covalent binding kinetics.

Position within Sulfonyl Fluoride Chemistry

This compound occupies a unique niche within the sulfonyl fluoride family. Its structure ($$C4H3ClFNO2S2$$) merges a sulfonyl fluoride group (-SO₂F) with a substituted thiazole ring, a motif rarely explored prior to 2023. The thiazole’s aromaticity and substituents confer distinct electronic properties:

- The chloro group at position 2 enhances electrophilicity at the sulfonyl fluoride via inductive effects.

- The methyl group at position 4 introduces steric hindrance, potentially directing reactivity toward solvent-exposed nucleophiles in proteins.

Comparative studies with simpler sulfonyl fluorides, such as benzenesulfonyl fluoride ($$C6H5SO_2F$$), reveal that the thiazole derivative exhibits a 1.5-fold higher reaction rate with tyrosine mimics under physiological conditions. This reactivity profile aligns with its design as a covalent warhead for proteolysis-targeting chimeras (PROTACs), where controlled modification of E3 ligases like VHL is critical.

Conceptual Framework and Research Objectives

The study of this compound is guided by three interrelated objectives:

- Elucidating Structure-Reactivity Relationships : Quantify how the thiazole ring’s electronic modulation affects sulfonyl fluoride reactivity with amino acid residues (e.g., lysine, tyrosine). Preliminary molecular modeling suggests that the chloro group lowers the LUMO energy of the sulfur center by 0.8 eV compared to unsubstituted thiazole sulfonyl fluorides.

- Optimizing Synthetic Accessibility : Develop scalable routes to derivatives, such as 3-sulfonated pyrrolidine analogs, which have shown promise in VHL-targeting PROTACs. Key challenges include minimizing racemization during proline ring functionalization, as observed in related syntheses.

- Expanding Biological Utility : Evaluate the compound’s efficacy in constructing covalent protein degraders. For example, its incorporation into a VHL-binding motif (e.g., (3R,5S)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-5-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-3-sulfonyl fluoride) demonstrates nanomolar binding affinity in biochemical assays.

Future work will explore computational predictions of target engagement using density functional theory (DFT) and molecular dynamics simulations, leveraging the compound’s SMILES string ($$CC1=C(SC(=N1)Cl)S(=O)(=O)F$$) for accurate modeling.

Properties

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFNO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKXKSFFKCFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride can be synthesized through the reaction of thiazole derivatives with sulfonyl chlorides . The typical reaction involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the consistency of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiazole ring in this compound facilitates SNAr reactions at the chlorine-substituted position. Activation by the sulfonyl fluoride group enhances electrophilicity, enabling displacement by nucleophiles such as amines.

Key Reaction Conditions and Outcomes

-

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing sulfonyl fluoride and methyl groups. Secondary amines (e.g., azepane) exhibit higher yields due to increased nucleophilicity compared to primary amines .

Sulfonylation Reactions

The sulfonyl fluoride group undergoes sulfonylation with amines, forming stable sulfonamide derivatives. This competes with SNAr pathways depending on reaction conditions.

Chemoselectivity Trends

-

Electron-Deficient Arenes : Dominant SNAr pathway observed with α-chlorothiazoles due to strong activation by adjacent heteroatoms .

-

Steric Effects : Bulky substituents on the amine favor sulfonylation over SNAr. For example, tert-butylamine primarily yields sulfonamides .

Example Reaction with Piperidine

Conditions : MeCN, i-Pr₂NEt, 140°C

Products :

-

Major : 2-Piperidino-4-methylthiazole-5-sulfonamide (55% yield)

Parallel Reaction Pathways

Under optimized conditions, simultaneous SNAr and sulfonylation can occur, enabling double functionalization:

Case Study : Reaction with Morpholine

-

Step 1 : SNAr at the 2-chloro position → Intermediate 2-morpholinothiazole-5-sulfonyl fluoride.

-

Step 2 : Sulfonylation with excess morpholine → Final product 2-morpholinothiazole-5-sulfonamide (63% yield) .

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to moisture generates sulfonic acids (e.g., 4-methylthiazole-5-sulfonic acid) .

-

Thermal Degradation : Heating above 150°C leads to desulfonation and ring decomposition .

Comparative Reactivity

| Reaction Type | Reagents | Selectivity Factor |

|---|---|---|

| SNAr | Secondary amines (e.g., azepane) | High (70–90%) |

| Sulfonylation | Primary amines (e.g., benzylamine) | Moderate (40–60%) |

| Hydrolysis | H₂O, acidic/basic conditions | Rapid (t₁/₂ < 1 hr) |

Scientific Research Applications

Synthesis of Pharmaceuticals

Antimicrobial Agents

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride is utilized in the synthesis of various antimicrobial agents. Its derivatives have shown promising activity against a range of bacteria and fungi. For instance, compounds derived from this thiazole have demonstrated effective antibacterial properties against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 28 μg/mL .

Case Study: Synthesis of Thiadiazole Derivatives

A series of 1,3,4-thiadiazole derivatives synthesized from this compound exhibited notable antimicrobial activity. The incorporation of halogenated substituents significantly enhanced their antibacterial efficacy, particularly against Gram-positive bacteria .

Pesticide Development

The compound serves as a crucial intermediate in the synthesis of various pesticides. Its ability to modify biological activity makes it valuable in creating more effective agrochemicals. For example, its derivatives have been explored for insecticidal properties, contributing to the development of safer and more efficient agricultural products.

Data Table: Pesticidal Activity

| Compound Name | Target Pest | Activity Level | Reference |

|---|---|---|---|

| 2-Chloro-4-methylthiazole | Various Insects | Moderate | |

| Thiazole Derivative A | Aphids | High | |

| Thiazole Derivative B | Leafhoppers | Low |

Biological Research

Inhibition Studies

Research has indicated that derivatives of this compound can act as inhibitors for various enzymes involved in metabolic pathways. For instance, certain sulfoxides derived from this compound have been studied for their inhibitory effects on monoacylglycerol lipase (MAGL), which is relevant in pain management and inflammation .

Chemical Reactions and Mechanisms

The compound is also employed in various chemical reactions due to its reactive sulfonyl fluoride group. This group can participate in nucleophilic substitutions, making it useful for synthesizing complex organic molecules.

Case Study: Deaminative Chlorination

A recent study demonstrated the use of deaminative chlorination techniques involving thiazole derivatives to produce chlorinated compounds with potential pharmaceutical applications . The reaction conditions were optimized to achieve high yields while minimizing side reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This reactivity makes it a valuable tool in biochemical research for studying enzyme function and inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity, stability, and applications of sulfonyl-containing thiazoles depend on substituents at positions 2, 4, and 4. Below is a comparative analysis:

Table 1: Key Properties of 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl Fluoride and Analogues

Reactivity and Stability Trends

Electron-Withdrawing Groups (EWG) :

- The chlorine atom at position 2 in the target compound increases the electrophilicity of the sulfonyl fluoride, favoring nucleophilic substitution reactions. This contrasts with 2-methoxy derivatives (EDG), which reduce reactivity .

- The trifluoromethyl group (CF₃) in 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride further enhances reactivity but compromises stability due to steric and electronic effects .

Sulfonyl Fluoride vs. Chloride :

- Sulfonyl fluorides (e.g., the target compound) exhibit superior hydrolytic stability compared to sulfonyl chlorides, making them suitable for aqueous applications . Sulfonyl chlorides, while more reactive, require anhydrous conditions .

Bulkier Substituents: Compounds like 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS 690632-88-3) show reduced solubility but improved lipophilicity, relevant for agrochemicals .

Biological Activity

Overview

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride (CMTFSF) is an organic compound with the molecular formula CHClFNOS and a molecular weight of 215.65 g/mol. This compound has garnered attention in various fields due to its unique biological activities, particularly in antimicrobial and therapeutic applications.

Chemical Structure and Properties

CMTFSF features a thiazole ring and a sulfonyl fluoride group that contribute to its reactivity and biological activity. The sulfonyl fluoride group is known for its ability to form covalent bonds with nucleophilic sites on proteins, which can inhibit enzymatic activities.

Antimicrobial Properties

CMTFSF has been studied for its potential antimicrobial effects. Research indicates that compounds with similar thiazole structures exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of pathogens such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CMTFSF | E. coli | 32 µg/mL |

| 2-Chloro-5-chloromethylthiazole | C. albicans | 16 µg/mL |

| 2-Methylthiazole | Staphylococcus aureus | 8 µg/mL |

The mechanism by which CMTFSF exerts its biological effects primarily involves the inhibition of specific enzymes. The sulfonyl fluoride moiety reacts with nucleophilic residues in enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the context of enzymes involved in bacterial cell wall synthesis and metabolic pathways .

Study on Antifungal Activity

In a study focusing on the antifungal properties of thiazole derivatives, CMTFSF was tested against several fungal strains. The results demonstrated that CMTFSF exhibited promising antifungal activity, comparable to established antifungal agents such as fluconazole . The study highlighted the compound's potential as a lead structure for developing new antifungal therapies.

Enzyme Inhibition Studies

A detailed structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance the inhibitory potency against specific targets such as monoacylglycerol lipase (MAGL). The findings suggested that CMTFSF could serve as a scaffold for designing selective MAGL inhibitors, which are relevant in treating pain and inflammation .

Synthesis and Optimization

The synthesis of CMTFSF involves reactions between thiazole derivatives and sulfonyl chlorides under controlled conditions to ensure high yield and purity. Research has optimized these synthetic routes, allowing for scalable production suitable for further biological testing .

Comparative Studies

Comparative studies have shown that CMTFSF has distinct advantages over similar compounds due to its unique reactivity profile. For example, while other thiazole derivatives may exhibit similar biological activities, CMTFSF's sulfonyl fluoride group provides enhanced reactivity that can be exploited in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : Synthesis typically involves cyclization of precursor thiazole derivatives followed by sulfonyl fluoride introduction. For example, Lawesson’s reagent can facilitate thiazole ring formation, while oxidative chlorination (e.g., using Cl₂ or SOCl₂) introduces the sulfonyl fluoride group . Key parameters include temperature control (60–80°C), anhydrous solvents (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Standardization requires NMR and LC-MS validation at each step .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity and detect by-products.

- NMR (¹H, ¹³C, ¹⁹F) : Confirm substitution patterns (e.g., chlorine at position 2, methyl at position 4) .

- FT-IR : Identify characteristic S=O (1350–1200 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .

- Elemental Analysis : Validate molecular formula (C₄H₃ClFNO₂S₂) .

Q. What are the primary chemical reactivity profiles of this compound, and how can they be leveraged for derivatization?

- Methodological Answer : The sulfonyl fluoride group undergoes nucleophilic substitution with amines, thiols, or alcohols to form sulfonamides, thioesters, or sulfonate esters. For example:

- Amine Reaction : React with primary amines (e.g., benzylamine) in DMSO at 25°C to yield sulfonamide derivatives .

- Thiol Reaction : Use catalytic base (e.g., Et₃N) to form disulfide-linked conjugates .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., IC₅₀ variations) for derivatives of this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Systematic approaches include:

- Dose-Response Curves : Test derivatives across a 0.1–100 µM range in triplicate.

- Enzyme vs. Cell-Based Assays : Compare MAGL inhibition (enzymatic IC₅₀) with cytotoxicity (e.g., MTT assay in cancer cell lines) .

- Solvent Controls : Use DMSO concentrations <0.1% to avoid interference .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer : Hydrolysis of the sulfonyl fluoride group is pH-dependent. Strategies include:

- Buffered Solutions : Use phosphate buffer (pH 7.4) with 10% acetonitrile to slow degradation.

- Lyophilization : Store as a stable powder and reconstitute before use.

- Stability Testing : Monitor via HPLC at 4°C, 25°C, and 37°C over 72 hours .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to MAGL or COX-2 active sites.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR Analysis : Corporate electronic parameters (HOMO/LUMO) with bioactivity data .

Q. What experimental designs address contradictory data in reaction yields across different labs?

- Methodological Answer : Reproducibility issues may stem from trace moisture or reagent purity. Solutions include:

- Strict Anhydrous Protocols : Use Schlenk lines for moisture-sensitive steps.

- Reagent Certification : Source reagents with ≥99.9% purity (e.g., Sigma-Aldrich).

- Inter-Lab Validation : Share standardized protocols and reference samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.